molecular formula C25H24N2O3S B2853176 (3E)-3-{[(2-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893311-89-2

(3E)-3-{[(2-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2853176
CAS No.: 893311-89-2
M. Wt: 432.54
InChI Key: IBPARMHKZPYYRG-LFVJCYFKSA-N
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Description

The compound (3E)-3-{[(2-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a benzothiazinone derivative featuring a 2-ethylphenylamino substituent and a 4-methylbenzyl group. Its structure comprises a benzothiazinone core with sulfone groups at positions 2,2, which enhances its stability and reactivity. This compound acts as a synthetic analog of 1,3-dicarbonyl systems, enabling its participation in multicomponent reactions to form fused heterocyclic systems like 2-amino-4H-pyrans . The 4-methylbenzyl substituent likely influences steric and electronic properties, while the (2-ethylphenyl)amino group contributes to hydrogen-bonding interactions, critical for molecular recognition in pharmacological or material science applications.

Synthesis typically involves chlorination or condensation reactions. For example, analogous benzothiazinone derivatives are synthesized via refluxing with N-chlorosuccinimide (NCS) and benzoyl peroxide in carbon tetrachloride, followed by recrystallization .

Properties

IUPAC Name

(3E)-3-[(2-ethylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-3-20-8-4-6-10-22(20)26-16-24-25(28)21-9-5-7-11-23(21)27(31(24,29)30)17-19-14-12-18(2)13-15-19/h4-16,26H,3,17H2,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPARMHKZPYYRG-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related benzothiazinone and triazole derivatives, emphasizing substituent effects and reactivity:

Compound Core Structure Substituents Key Properties Reference
(3E)-3-{[(2-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Benzothiazinone 2-ethylphenylamino, 4-methylbenzyl Forms fused 2-amino-4H-pyrans in multicomponent reactions; high thermal stability
(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Benzothiazinone 3-chloro-2-methylphenylamino, 4-methylbenzyl Enhanced electrophilicity due to chloro group; potential pesticidal activity
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Benzothiazinone Ethyl group at N1 Intermediate for halogenation; limited reactivity in multicomponent syntheses
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione 2-chlorobenzylideneamino, 2-chlorophenyl Forms hydrogen-bonded networks; antimicrobial activity reported

Key Observations:

The 4-methylbenzyl group enhances lipophilicity, favoring membrane permeability in biological systems, whereas the absence of this group in simpler derivatives (e.g., 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide) limits their application scope .

Reactivity in Multicomponent Reactions: The target compound reacts with aldehydes and active methylene nitriles to yield 2-amino-4H-pyrans or salts, depending on conditions . In contrast, halogenated analogs (e.g., 3-chloro derivatives) show reduced versatility due to competing side reactions .

Crystallographic and Spectroscopic Analysis: Structural elucidation of benzothiazinones relies on NMR and X-ray crystallography. For example, 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide was characterized using SHELX programs, with bond lengths and angles consistent with sulfone-containing heterocycles .

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